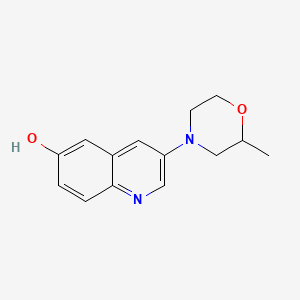
3-(2-Methylmorpholin-4-yl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylmorpholin-4-yl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylmorpholin-4-yl)quinolin-6-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for introducing the 2-methylmorpholine group and the hydroxyl group would require additional steps, such as nucleophilic substitution and hydroxylation reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
化学反应分析
Types of Reactions
3-(2-Methylmorpholin-4-yl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The 2-methylmorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(2-Methylmorpholin-4-yl)quinolin-6-ol has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Methylmorpholin-4-yl)quinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the hydroxyl group at the 6-position can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the morpholine and hydroxyl groups.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the morpholine substituent.
Uniqueness
3-(2-Methylmorpholin-4-yl)quinolin-6-ol is unique due to the presence of both the 2-methylmorpholine and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives .
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-(2-methylmorpholin-4-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-16(4-5-18-10)12-6-11-7-13(17)2-3-14(11)15-8-12/h2-3,6-8,10,17H,4-5,9H2,1H3 |
InChI 键 |
OJLJJOKFSLBTOK-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCO1)C2=CN=C3C=CC(=CC3=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13882709.png)
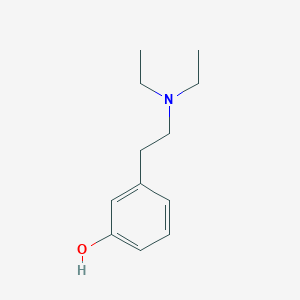
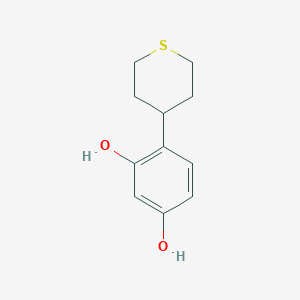

![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
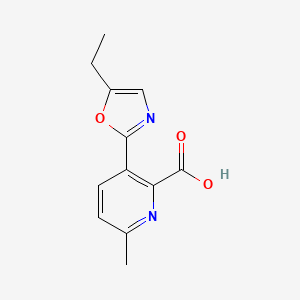

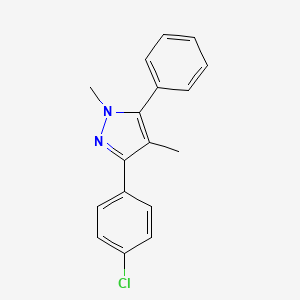
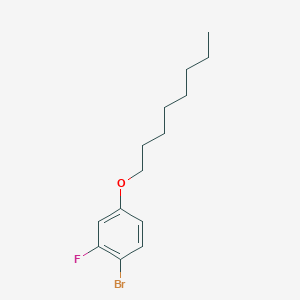
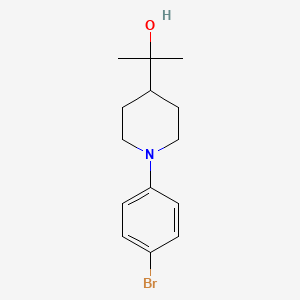
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
